1-(4-Methoxyphenyl)-1-(1-(phenylsulfonyl)-1H-indol-2-yl)ethanol
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Overview
Description
1-(4-Methoxyphenyl)-1-(1-(phenylsulfonyl)-1H-indol-2-yl)ethanol is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-1-(1-(phenylsulfonyl)-1H-indol-2-yl)ethanol typically involves multi-step organic reactions. One common approach might include:
Formation of the Indole Core: Starting with a suitable precursor, the indole core can be synthesized through a Fischer indole synthesis or other indole-forming reactions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride.
Attachment of the 4-Methoxyphenyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction.
Formation of the Ethanol Moiety: The final step could involve the reduction of a corresponding ketone or aldehyde to form the ethanol group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-1-(1-(phenylsulfonyl)-1H-indol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the sulfonyl or indole groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Conditions may include the use of strong acids or bases, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the ethanol group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-1-(1-(phenylsulfonyl)-1H-indol-2-yl)ethanol would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-1H-indole: Lacks the phenylsulfonyl and ethanol groups.
1-(Phenylsulfonyl)-1H-indole: Lacks the 4-methoxyphenyl and ethanol groups.
1-(4-Methoxyphenyl)-1-(1H-indol-2-yl)ethanol: Lacks the phenylsulfonyl group.
Properties
CAS No. |
40899-88-5 |
---|---|
Molecular Formula |
C23H21NO4S |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
1-[1-(benzenesulfonyl)indol-2-yl]-1-(4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C23H21NO4S/c1-23(25,18-12-14-19(28-2)15-13-18)22-16-17-8-6-7-11-21(17)24(22)29(26,27)20-9-4-3-5-10-20/h3-16,25H,1-2H3 |
InChI Key |
LMAXZUINPRFWGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)(C2=CC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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